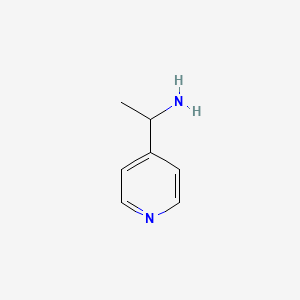

1-(4-Pyridyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63919. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZMJYQEHFJWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950525 | |

| Record name | 1-(Pyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50392-78-4, 27854-96-2 | |

| Record name | 50392-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-(4-Pyridyl)ethylamine: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth overview of (R)-1-(4-Pyridyl)ethylamine, a pivotal chiral building block in modern pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Core Properties and Specifications

(R)-1-(4-Pyridyl)ethylamine is a chiral amine featuring a pyridine ring, a structural motif prevalent in a vast array of biologically active compounds.[3] Its stereochemistry and functional groups make it a valuable intermediate in asymmetric synthesis.

Physicochemical Data

The key physical and chemical properties of (R)-1-(4-Pyridyl)ethylamine are summarized in the table below. This data is essential for handling, storage, and reaction planning.

| Property | Value | Source |

| CAS Number | 45682-36-8 | [1][2] |

| Molecular Formula | C₇H₁₀N₂ | [1][2] |

| Molecular Weight | 122.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid/oil | [3] |

| Purity | ≥ 95% | |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |

Spectroscopic and Structural Identifiers

For unambiguous identification, the following structural identifiers are crucial.

| Identifier | Value | Source |

| IUPAC Name | (1R)-1-(pyridin-4-yl)ethanamine | [2] |

| SMILES | N--INVALID-LINK--c1ccncc1 | [1] |

| InChI Key | HIZMJYQEHFJWQY-ZCFIWIBFSA-N |

Safety and Handling

(R)-1-(4-Pyridyl)ethylamine is classified as hazardous. Appropriate safety precautions must be observed during handling and storage.

GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

Source:

Precautionary Statements: P264, P280, P305+P351+P338, P337+P313

Always consult the latest Safety Data Sheet (SDS) before use and handle within a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Asymmetric Synthesis and Experimental Protocols

The enantiomeric purity of (R)-1-(4-Pyridyl)ethylamine is critical for its application in drug synthesis. Chemoenzymatic methods, particularly those employing transaminases, have emerged as highly efficient and stereoselective routes for its preparation.

Transaminase-Catalyzed Asymmetric Synthesis

This protocol describes a general method for the asymmetric synthesis of (R)-1-(4-Pyridyl)ethylamine from the prochiral ketone, 4-acetylpyridine, using an (R)-selective ω-transaminase.

Reaction Principle: The transaminase enzyme catalyzes the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate, creating the chiral amine product with high enantiomeric excess. The enzyme's active site dictates the stereochemical outcome, favoring the (R)-enantiomer.

Experimental Workflow Diagram:

Caption: Workflow for the biocatalytic synthesis of (R)-1-(4-Pyridyl)ethylamine.

Detailed Methodology:

-

Enzyme and Reagent Preparation: Dissolve the (R)-selective ω-transaminase, pyridoxal 5'-phosphate (PLP) cofactor, and the amine donor (e.g., isopropylamine) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

-

Reaction Initiation: Add the substrate, 4-acetylpyridine, to the enzyme solution. A co-solvent such as DMSO (10% v/v) may be used to improve substrate solubility.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with agitation for a set period (e.g., 16 hours).

-

Reaction Monitoring: Monitor the conversion of the ketone to the amine product using analytical techniques such as HPLC or GC.

-

Work-up: Upon completion, quench the reaction and extract the product into an organic solvent.

-

Purification: Purify the crude product by flash column chromatography to yield the enantiomerically pure (R)-1-(4-Pyridyl)ethylamine. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

This biocatalytic approach offers high yields and exceptional stereoselectivity (>99% ee), presenting a sustainable and efficient alternative to traditional chemical synthesis routes.[4]

Role in Drug Discovery and Development

(R)-1-(4-Pyridyl)ethylamine is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial chiral intermediate for the synthesis of complex APIs. The pyridine moiety is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[5][6][7] The introduction of a specific stereocenter via this building block is often critical for the efficacy and selectivity of the final drug molecule.

Application as a Chiral Building Block

The primary utility of this compound lies in its application in multi-step syntheses where a specific stereoisomer is required to achieve the desired pharmacological activity. Molecules derived from pyridylalkylamines have been investigated for a range of therapeutic areas.[3]

Logical Relationship Diagram:

Caption: Role of (R)-1-(4-Pyridyl)ethylamine as a precursor to complex APIs.

Example of a Downstream Target Pathway: CDK9 Inhibition

While (R)-1-(4-Pyridyl)ethylamine does not directly target signaling pathways, it can be used to synthesize molecules that do. For instance, many inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy, incorporate pyridine-based scaffolds.[8] The specific stereochemistry of these inhibitors is often essential for potent and selective binding to the kinase domain of CDK9, thereby inhibiting its function and inducing apoptosis in cancer cells.[8]

The involvement of (R)-1-(4-Pyridyl)ethylamine is therefore upstream and foundational, providing the necessary chirality for the final API that will engage with the biological target. Its quality and enantiopurity directly impact the quality and efficacy of the resulting drug candidate.

References

- 1. 45682-36-8|(R)-1-(4-Pyridyl)ethylamine|BLD Pharm [bldpharm.com]

- 2. (R)-1-(4-Pyridyl)ethylamine | C7H10N2 | CID 1084922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (S)-1-(4-Pyridyl)ethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for obtaining enantiomerically pure (S)-1-(4-Pyridyl)ethylamine, a valuable chiral building block in pharmaceutical and materials science. The document details various synthetic strategies, including asymmetric reduction of prochiral precursors and biocatalytic methods, presenting quantitative data in structured tables and outlining detailed experimental procedures.

Introduction

(S)-1-(4-Pyridyl)ethylamine is a chiral amine of significant interest in the development of novel therapeutic agents and asymmetric catalysts. Its stereocenter and the presence of the pyridyl moiety make it a crucial component in the synthesis of complex molecules with specific biological activities. This guide explores the primary methodologies for its enantioselective synthesis, focusing on asymmetric reduction and enzymatic transamination.

Synthetic Pathways

Two principal pathways for the synthesis of (S)-1-(4-Pyridyl)ethylamine are detailed below: Asymmetric Reductive Amination of 4-Acetylpyridine and Biocatalytic Asymmetric Transamination.

Asymmetric Reductive Amination of 4-Acetylpyridine

A logical workflow for this synthesis is depicted below:

Caption: Synthetic workflow for (S)-1-(4-Pyridyl)ethylamine via oxime formation and asymmetric reduction.

Biocatalytic Asymmetric Transamination

An increasingly popular and green alternative for the synthesis of chiral amines is biocatalytic transamination. This method utilizes transaminase enzymes to directly convert a prochiral ketone to the corresponding amine with high enantioselectivity. The process is typically performed in an aqueous buffer system under mild reaction conditions.

The general scheme for biocatalytic transamination is as follows:

Caption: General scheme for the biocatalytic synthesis of (S)-1-(4-Pyridyl)ethylamine.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 4-Acetylpyridine Oxime

| Parameter | Value | Reference |

| Starting Material | 4-Acetylpyridine | Organic Syntheses |

| Reagents | Hydroxylamine hydrochloride, Sodium hydroxide | Organic Syntheses |

| Solvent | Water | Organic Syntheses |

| Reaction Time | 2-3 hours for crystallization | Organic Syntheses |

| Yield (crude) | 81-88% | Organic Syntheses |

| Yield (pure E-isomer) | 66-69% | Organic Syntheses |

Table 2: Asymmetric Synthesis of (S)-1-(Pyridyl)ethylamine Derivatives

| Method | Substrate | Catalyst/Enzyme | Reducing Agent | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reduction | (E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime | Spiroborate ester | Borane-THF | 91% (corrected for purity) | 98% | Organic Syntheses Procedure |

| Biocatalytic Transamination | 1-(4-chloropyridin-2-yl)ethanone | Transaminases (e.g., ATA-113, ATA-103) | - | 97->99% conversion, up to 93% isolated yield | >99% | Request PDF |

Note: Data for the asymmetric reduction is for the 3-pyridyl isomer, which is expected to be highly analogous for the 4-pyridyl isomer.

Experimental Protocols

Protocol for the Synthesis of (E)-4-Acetylpyridine Oxime

This protocol is adapted from a procedure reported in Organic Syntheses.

Materials:

-

4-Acetylpyridine (36.3 g, 0.30 mol)

-

Hydroxylamine hydrochloride (25.0 g, 0.36 mol)

-

Sodium hydroxide (20% aqueous solution, 70 mL)

-

Water

Procedure:

-

Dissolve hydroxylamine hydrochloride in 50 mL of water and add it to 70 mL of 20% aqueous sodium hydroxide in a 500-mL Erlenmeyer flask with magnetic stirring.

-

To this solution, add 4-acetylpyridine all at once. A precipitate will form rapidly.

-

Stir the mixture at 0–5°C for 2 hours.

-

Collect the precipitate by suction filtration and wash with 500 mL of cold water. This crude product is a mixture of E and Z isomers (yield: 33–36 g, 81–88%).

-

To obtain the pure E-isomer, recrystallize the crude product from hot water. Dissolve the crude product in 600 mL of hot water, decant from any undissolved residue, and allow the solution to cool slowly to 30°C over 2–3 hours.

-

Collect the crystalline precipitate by suction filtration. A second recrystallization may be performed to yield the pure E-4-acetylpyridine oxime (yield: 27.1–28.3 g, 66–69%).

Analogous Protocol for Asymmetric Reduction to (S)-1-(4-Pyridyl)ethylamine

The following is a detailed protocol for the asymmetric reduction of the O-benzyl oxime of 3-acetylpyridine, which serves as a strong template for the synthesis of the 4-pyridyl analogue.

Materials:

-

(E)-1-Pyridin-4-yl-ethanone O-benzyl-oxime (prepared from 4-acetylpyridine oxime)

-

Spiroborate ester catalyst

-

Borane-tetrahydrofuran complex (1.0 M solution)

-

Anhydrous dioxane

-

Methanol

-

Silica gel for chromatography

Procedure:

-

In an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the spiroborate ester catalyst (0.3 equivalents) and anhydrous dioxane.

-

Add borane-tetrahydrofuran complex (3.9 equivalents) via cannula. Stir the mixture for 30 minutes at room temperature.

-

Cool the solution to 3°C in an ice bath.

-

Add a solution of (E)-1-pyridin-4-yl-ethanone O-benzyl-oxime (1 equivalent) in anhydrous dioxane dropwise over 1 hour.

-

Stir the mixture for 30 hours at 0-5°C.

-

Carefully quench the reaction by the dropwise addition of methanol.

-

Equip the flask with a reflux condenser and heat under reflux for 15 hours.

-

Concentrate the solution by rotary evaporation.

-

Purify the crude product by chromatography on silica gel to afford (S)-1-(4-Pyridyl)ethylamine.

General Protocol for Biocatalytic Asymmetric Transamination

This protocol outlines the general steps for a biocatalytic approach. Specific conditions may vary depending on the chosen enzyme and substrate concentration.

Materials:

-

4-Acetylpyridine

-

Transaminase enzyme (e.g., from Codexis or other suppliers, selecting for S-selectivity)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Amine donor (e.g., isopropylamine)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic co-solvent (e.g., DMSO), if required

Procedure:

-

In a temperature-controlled reaction vessel, dissolve the 4-acetylpyridine in the buffer solution (and co-solvent, if used).

-

Add the amine donor in excess.

-

Add the PLP cofactor.

-

Initiate the reaction by adding the transaminase enzyme.

-

Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by HPLC or GC.

-

Once the reaction reaches completion, work up the reaction mixture. This typically involves basifying the solution and extracting the product with an organic solvent.

-

Purify the extracted product, for example, by distillation or chromatography.

Conclusion

The synthesis of enantiomerically pure (S)-1-(4-Pyridyl)ethylamine can be effectively achieved through multiple synthetic routes. The asymmetric reduction of a 4-acetylpyridine derivative, analogous to a well-established procedure for the 3-pyridyl isomer, offers a reliable chemical approach with high enantioselectivity. Concurrently, biocatalytic transamination presents a greener and highly selective alternative under mild conditions. The choice of method will depend on factors such as scale, cost, available equipment, and desired purity levels. This guide provides the necessary foundational information for researchers and professionals to select and implement a suitable synthetic strategy for obtaining this important chiral building block.

References

An In-depth Technical Guide to 1-(4-Pyridyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(4-Pyridyl)ethylamine, a key building block in medicinal chemistry and pharmaceutical development. Its versatile structure is utilized in the synthesis of a wide range of biologically active compounds.

Core Physicochemical Data

The essential quantitative data for this compound, including its molecular formula and molecular weight, are summarized below. These properties are fundamental for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Citations |

| Molecular Formula | C₇H₁₀N₂ | [1][2][3] |

| Molecular Weight | 122.17 g/mol | [1][2][4] |

| Appearance | Colourless to pale yellow oil | [1] |

| Purity (Typical) | ≥ 95% | [1] |

| IUPAC Name | 1-(Pyridin-4-yl)ethanamine | [2][3] |

| CAS Number | 50392-78-4 | [1] |

Experimental Protocols

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.

-

Methodology: A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak corresponding to the molecular ion (M+) or a protonated version ([M+H]+) reveals the molecular weight.

-

-

Elemental Analysis: This method determines the percentage composition of each element (Carbon, Hydrogen, Nitrogen) in the compound.

-

Methodology: A sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The percentages are then used to calculate the empirical formula, which can be converted to the molecular formula if the molecular weight is known.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the connectivity of atoms and the ratio of different types of protons. This structural information validates the molecular formula derived from other methods.

-

Methodology: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of the atoms to resonate. The resulting spectrum provides detailed information about the chemical environment of each atom.

-

Logical Relationships

The relationship between the compound's name, its constituent elements, and its calculated molecular properties can be visualized as a clear hierarchical flow.

Caption: Relationship between chemical identity, formula, and molecular weight.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Pyridyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Pyridyl)ethylamine, a valuable building block in medicinal chemistry and pharmaceutical development. This document details established synthetic protocols and provides a thorough analysis of its physicochemical and spectroscopic properties.

Introduction

This compound is a chiral amine that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its pyridine moiety and the primary amine group on a stereogenic center make it a versatile scaffold for the development of novel therapeutic agents, particularly in the fields of neuroscience and oncology. This guide outlines the primary synthetic routes to this compound and the analytical techniques used for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reductive amination of 4-acetylpyridine. Two prominent methods for this transformation are the Leuckart reaction and direct catalytic hydrogenation.

Reductive Amination via the Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes, utilizing ammonium formate or formamide as both the ammonia source and the reducing agent.[1][2][3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-acetylpyridine (1.0 eq) is mixed with ammonium formate (3.0-5.0 eq) and formic acid (2.0-4.0 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature of 160-180 °C for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and made alkaline by the addition of a concentrated sodium hydroxide solution.

-

Extraction: The aqueous layer is extracted several times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Synthesis via Oxime Formation and Reduction

An alternative, well-documented procedure involves a two-step process starting from 4-acetylpyridine, proceeding through an oxime intermediate which is then reduced to the desired amine.

Experimental Protocol:

Step 1: Synthesis of 4-Acetylpyridine Oxime

-

A solution of hydroxylamine hydrochloride (1.2 eq) in water is added to a solution of sodium hydroxide (1.3 eq) in water.

-

To this solution, 4-acetylpyridine (1.0 eq) is added, and the mixture is stirred at room temperature for 1-2 hours.

-

The resulting precipitate, 4-acetylpyridine oxime, is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 4-Acetylpyridine Oxime

-

The 4-acetylpyridine oxime (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H2/Pd-C), is added to the solution.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Work-up: The reaction mixture is filtered to remove the catalyst or any inorganic salts.

-

The filtrate is concentrated, and the residue is taken up in water and basified with a strong base.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Purification by vacuum distillation affords pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | [4] |

| Molecular Weight | 122.17 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 104 °C at 9 mmHg | [5] |

| Density | 1.0238 g/mL at 25 °C | [5] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H | ~8.5 | d | 2H | H-2, H-6 |

| Pyridine-H | ~7.3 | d | 2H | H-3, H-5 |

| CH | ~4.1 | q | 1H | CH-NH₂ |

| NH₂ | ~1.8 | s (broad) | 2H | NH₂ |

| CH₃ | ~1.4 | d | 3H | CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Pyridine-C | ~155 | C-4 |

| Pyridine-C | ~149 | C-2, C-6 |

| Pyridine-C | ~121 | C-3, C-5 |

| CH | ~50 | CH-NH₂ |

| CH₃ | ~25 | CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

3.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3350-3250 | N-H stretch (primary amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| 1600, 1500 | C=C and C=N stretch (pyridine ring) |

| 1650-1550 | N-H bend (primary amine) |

| 850-800 | C-H bend (aromatic, para-disubstituted) |

3.2.3. Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 122 | [M]⁺ (Molecular ion) |

| 107 | [M - CH₃]⁺ |

| 93 | [M - C₂H₅]⁺ |

| 78 | [Pyridine]⁺ |

Visualizing the Synthesis and Characterization Workflow

Synthetic Pathway of this compound

Caption: Leuckart reaction synthesis of this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has detailed the primary synthetic routes and comprehensive characterization of this compound. The reductive amination of 4-acetylpyridine, particularly through the Leuckart reaction, provides an efficient means of production. The structural and physicochemical properties have been thoroughly outlined, providing researchers and drug development professionals with the necessary information for the effective utilization of this important chemical intermediate. The provided experimental protocols and characterization data serve as a valuable resource for the synthesis and quality control of this compound in a laboratory setting.

References

Spectral Data Analysis of 1-(4-Pyridyl)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(4-Pyridyl)ethylamine, a key intermediate in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.50 | Doublet | 2H | H-2, H-6 (Pyridyl) |

| ~7.25 | Doublet | 2H | H-3, H-5 (Pyridyl) |

| ~4.15 | Quartet | 1H | CH (Ethyl) |

| ~1.60 | Singlet (broad) | 2H | NH₂ |

| ~1.40 | Doublet | 3H | CH₃ (Ethyl) |

Note: Predicted using advanced algorithms. Actual chemical shifts may vary based on experimental conditions.

Table 2: ¹³C NMR Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C-4 (Pyridyl) |

| ~149.5 | C-2, C-6 (Pyridyl) |

| ~121.0 | C-3, C-5 (Pyridyl) |

| ~50.0 | CH (Ethyl) |

| ~25.0 | CH₃ (Ethyl) |

Note: Predicted using advanced algorithms. Actual chemical shifts may vary based on experimental conditions.

Table 3: IR Spectral Data (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H Stretch (Amine) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2975-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1600 | Strong | C=N Stretch (Pyridyl Ring) |

| ~1500 | Strong | C=C Stretch (Pyridyl Ring) |

| 1400-1300 | Medium | C-H Bend (Aliphatic) |

| ~820 | Strong | C-H Bend (Para-disubstituted Aromatic) |

Note: This table represents expected characteristic absorption bands for the functional groups present in this compound.

Table 4: Mass Spectrometry (GC-MS) Data

-

Ionization: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 122 | 30 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M-CH₃]⁺ (Base Peak) |

| 78 | 45 | [C₅H₄N]⁺ (Pyridyl radical cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized for a liquid amine sample such as this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

Data Acquisition for ¹H NMR:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set appropriate parameters, including spectral width, number of scans, and relaxation delay.

-

-

Data Acquisition for ¹³C NMR:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the salt plate assembly in the sample holder of the spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

-

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

-

GC Parameters:

-

Column: A suitable capillary column for amine analysis (e.g., a low-bleed, mid-polarity column).

-

Injector Temperature: Typically 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 200).

-

Ion Source Temperature: Typically 230 °C.

-

Quadrupole Temperature: Typically 150 °C.

-

-

Data Acquisition and Processing:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Identify the peak corresponding to this compound in the TIC.

-

Analyze the corresponding mass spectrum to identify the molecular ion peak and the major fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Pyridyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)ethylamine is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring and a chiral ethylamine side chain, makes it a valuable synthon for the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its spectral characteristics. This document is intended to be a valuable resource for researchers and professionals working with this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for both the racemic mixture and its individual enantiomers are provided where available.

General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-(1-Aminoethyl)pyridine, 1-Pyridin-4-ylethanamine | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | Colorless to pale yellow oil | [1] |

| CAS Number | 50392-78-4 (racemic) | [1] |

| 45682-36-8 ((R)-enantiomer) | - | |

| 27854-96-2 ((S)-enantiomer) | - |

Physicochemical Data

| Property | Value | Source |

| Density | 1.019 g/mL at 25 °C | - |

| Refractive Index (n20/D) | 1.5347 | - |

| Boiling Point | No specific data found. The related compound 4-(2-Aminoethyl)pyridine has a boiling point of 104 °C at 9 mmHg. | |

| Melting Point | Not applicable (liquid at room temperature) | - |

| Solubility | Soluble in water, ethanol, and chloroform. | Inferred from synthesis protocols |

| pKa | No specific data found. The pKa of the conjugate acid of similar aliphatic amines is typically in the range of 9-11. | [2] |

Experimental Protocols

A common and effective method for the synthesis of this compound is the reductive amination of 4-acetylpyridine. This process typically involves the formation of an intermediate oxime, followed by reduction to the desired amine.

Synthesis of this compound via Reductive Amination

Materials:

-

4-Acetylpyridine

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

A reducing agent such as Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), or catalytic hydrogenation (e.g., H₂/Pd-C)

-

Anhydrous ethanol

-

Diethyl ether

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

Procedure:

Step 1: Synthesis of 4-Acetylpyridine Oxime [3]

-

Dissolve hydroxylamine hydrochloride in water and add a solution of sodium hydroxide to generate free hydroxylamine.

-

To this solution, add 4-acetylpyridine. A precipitate of the oxime will form rapidly.

-

Stir the reaction mixture at a controlled temperature (e.g., 0-5 °C) for several hours to ensure complete reaction.

-

Collect the crude 4-acetylpyridine oxime precipitate by suction filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain the purified oxime.

Step 2: Reduction of 4-Acetylpyridine Oxime to this compound [4]

-

Suspend the purified 4-acetylpyridine oxime in a suitable solvent, such as anhydrous ethanol.

-

Slowly add a reducing agent. If using a metal hydride like NaBH₄ or LiAlH₄, the reaction should be carried out under an inert atmosphere and at a low temperature. If using catalytic hydrogenation, the reaction is performed under a hydrogen atmosphere in the presence of a catalyst like Palladium on carbon.

-

After the addition of the reducing agent, allow the reaction to proceed at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction carefully. For metal hydride reductions, this is typically done by the slow addition of water or an acidic solution.

-

Work-up the reaction mixture. This usually involves partitioning the product between an organic solvent (like diethyl ether or chloroform) and an aqueous layer. The pH of the aqueous layer may need to be adjusted to ensure the amine is in its free base form for extraction.

Purification:

-

Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.

-

Purify the crude product by fractional distillation under reduced pressure to obtain the final product in high purity.

Spectral Data

¹H and ¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic peaks for the following functional groups:

-

N-H stretching: Broad peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C and C=N stretching (pyridine ring): Peaks in the region of 1400-1600 cm⁻¹.

-

C-N stretching: Peaks in the region of 1000-1200 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 122. The fragmentation pattern is expected to be dominated by the loss of a methyl group to form a stable ion at m/z = 107, and cleavage of the C-C bond adjacent to the nitrogen, leading to characteristic fragments of the pyridine ring.

Biological Activity

While specific signaling pathways involving this compound are not well-documented in publicly available literature, it is known to be a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Pyridine derivatives, in general, exhibit a wide range of biological activities, and this compound serves as a valuable scaffold for exploring new therapeutic agents.[1] Further research is needed to elucidate the specific molecular targets and mechanisms of action of compounds derived from this compound.

Visualizations

Since no specific signaling pathways for this compound have been identified in the literature, the following diagrams illustrate the general experimental workflow for its synthesis and purification, and a logical diagram of its key properties and applications.

References

Commercial Availability and Technical Guide for Enantiopure 1-(4-Pyridyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, chiral resolution, and analysis of enantiopure 1-(4-Pyridyl)ethylamine. This chiral amine is a valuable building block in medicinal chemistry, finding applications in the development of various therapeutic agents.

Commercial Availability

Enantiopure (R)- and (S)-1-(4-Pyridyl)ethylamine are commercially available from various chemical suppliers in research to bulk quantities. The purity of these compounds is typically high, often exceeding 95%. Below is a summary of representative suppliers and their offerings.

| Supplier | Enantiomer | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (R) | 45682-36-8 | ≥95% | Gram to multi-gram |

| (S) | 27854-96-2 | ≥98% | Gram to multi-gram | |

| AK Scientific | (R) | 45682-36-8 | >95% | Milligram to gram |

| Alichem | (R) | 45682-36-8 | Not specified | Gram quantities |

| Ambeed | (R) | 45682-36-8 | Not specified | Milligram to gram |

| (S) | 27854-96-2 | ≥98% | Gram to multi-gram | |

| BLDpharm | (R) | 45682-36-8 | Not specified | Inquire for bulk |

| (S) | 27854-96-2 | Not specified | Inquire for bulk | |

| Synthonix Corporation | (R) | 45682-36-8 | 95% | Inquire for bulk |

Physicochemical Properties

| Property | (R)-1-(4-Pyridyl)ethylamine | (S)-1-(4-Pyridyl)ethylamine | Racemic this compound |

| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol | 122.17 g/mol | 122.17 g/mol |

| Appearance | Colorless to yellow liquid | Colorless to pale-yellow sticky oil to semi-solid | Colorless to pale yellow oil[1] |

| Boiling Point | 221.1±15.0 °C (Predicted) | Not specified | Not specified |

| Density | 1.018±0.06 g/cm³ (Predicted) | Not specified | 1.0190 g/mL at 25 °C[2] |

| Specific Rotation ([α]D) | +22.5° (c=0.01 g/mL in EtOH) | Not specified | Not applicable |

| Storage Temperature | Room temperature or 2-8°C under inert atmosphere | 2-8°C under inert atmosphere[3] | 0-8°C[1] |

Synthesis and Chiral Resolution

The synthesis of enantiopure this compound typically involves the preparation of the racemic mixture followed by chiral resolution.

Synthesis of Racemic this compound

A common route to racemic this compound is the reductive amination of 4-acetylpyridine. This can be achieved in a two-step process involving the formation of an oxime intermediate, followed by reduction.

Step 1: Synthesis of 4-Acetylpyridine Oxime [4]

-

Dissolve hydroxylamine hydrochloride (e.g., 25.0 g, 0.36 mol) in water (50 mL).

-

Add the hydroxylamine solution to a solution of sodium hydroxide (e.g., 70 mL of 20% aqueous solution) in an Erlenmeyer flask with magnetic stirring.

-

To this stirred solution, add 4-acetylpyridine (e.g., 36.3 g, 0.30 mol) in one portion. A precipitate will form rapidly.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the precipitate by suction filtration and wash with cold water.

-

The crude product can be purified by recrystallization from hot water to yield 4-acetylpyridine oxime.

Step 2: Reduction of 4-Acetylpyridine Oxime to this compound

The oxime can be reduced to the corresponding primary amine using various reducing agents. A common method is catalytic hydrogenation.

-

In a high-pressure hydrogenation vessel, suspend 4-acetylpyridine oxime (e.g., 10 g, 73.4 mmol) in a suitable solvent such as ethanol or methanol.

-

Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat the mixture (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

-

After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude racemic this compound, which can be purified by distillation.

Alternatively, reductive amination of 4-acetylpyridine can be performed as a one-pot reaction using a suitable amine source (e.g., ammonia or an ammonia equivalent) and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[3][5]

Caption: Synthesis of Racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers can be achieved by classical resolution using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts with different solubilities.

This protocol is based on the well-established resolution of analogous chiral amines and may require optimization.

-

Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve a sub-stoichiometric amount of (+)-tartaric acid (e.g., 0.5-0.6 eq) in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Collect the crystalline precipitate by filtration and wash with a small amount of cold solvent. This solid is enriched in one enantiomer (e.g., the (R)-enantiomer as the tartrate salt).

-

The mother liquor is enriched in the other enantiomer (e.g., the (S)-enantiomer).

-

To liberate the free amine, suspend the crystalline salt in water and add a base, such as 10% aqueous sodium hydroxide, until the pH is strongly basic.

-

Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC analysis. Multiple recrystallizations of the diastereomeric salt may be necessary to achieve high enantiopurity.

Caption: Chiral Resolution Workflow.

Chiral Analysis

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for determining the enantiomeric excess of this compound.

The following is a general method development protocol. Specific conditions will depend on the chosen column and instrumentation.

-

Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® or CHIRALCEL® series).

-

Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). For polar organic mode, acetonitrile with a methanol modifier can be used.

-

Additive: To improve peak shape and resolution for basic amines, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase (typically 0.1% v/v).[6][7]

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 0.5 - 1.5 mL/min

-

Column Temperature: 20 - 40 °C

-

Detection: UV at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

-

-

Method Optimization: Adjust the ratio of the non-polar solvent to the alcohol modifier and the concentration of the basic additive to achieve baseline separation of the two enantiomers.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Caption: Chiral HPLC Method Development Workflow.

Applications in Drug Development

Enantiopure this compound is a key chiral building block in the synthesis of various pharmaceutical compounds. Its pyridine ring can participate in hydrogen bonding and other interactions with biological targets, while the chiral amine center provides stereospecificity, which is crucial for drug efficacy and safety.

-

Kinase Inhibitors: The pyridine moiety is a common feature in many kinase inhibitors, where it can interact with the hinge region of the kinase active site. Chiral amines derived from this scaffold are used to introduce specific stereochemistry in the inhibitor, which can significantly impact binding affinity and selectivity. For example, derivatives of pyridyl amines have been explored in the development of inhibitors for cyclin-dependent kinases (CDKs).[8]

-

Antimalarial Agents: The 4-aminoquinoline core is a well-known pharmacophore in antimalarial drugs like chloroquine. Introducing chiral side chains, such as those derived from this compound, is a strategy to develop new antimalarial agents that may overcome drug resistance.

-

Neurological Disorders: This chiral amine is used in the synthesis of compounds targeting neurological disorders.[1][9] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall structure can be tailored to interact with specific receptors or enzymes in the central nervous system.

Caption: Role in Kinase Inhibition Pathway.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Safety and Handling of 1-(4-Pyridyl)ethylamine

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 1-(4-Pyridyl)ethylamine, a versatile building block in the synthesis of pharmaceuticals and other advanced materials. The following sections detail the hazards, protective measures, emergency procedures, and physical and chemical properties of this compound, ensuring its safe and effective use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential to cause skin and eye irritation, and it may be harmful if swallowed.[1] Depending on the supplier and concentration, it may also be classified as causing severe skin burns and eye damage.[2][3]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 or 1B | H315: Causes skin irritation.[1] / H314: Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A or 1 | H319: Causes serious eye irritation.[1] / H314: Causes severe skin burns and eye damage.[2][3] |

Signal Word: Warning[1] or Danger[2]

Hazard Pictograms:

-

GHS07 (Exclamation Mark): Indicates skin and eye irritation, harmful if swallowed, or may cause respiratory irritation.[1]

-

GHS05 (Corrosion): Indicates that the substance may be corrosive to metals, cause severe skin burns and eye damage.[2]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C7H10N2 | [4] |

| Molecular Weight | 122.17 g/mol | [4][5] |

| Appearance | Colorless to pale yellow or yellow-orange liquid/oil. | [4][6] |

| Boiling Point | 113 - 114 °C | [6] |

| Flash Point | 96 °C | [6] |

| Purity | ≥ 95% | [4] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure the stability of the compound.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[1][8][9]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[7][9]

-

Take precautionary measures against static discharge.[10]

-

Handle under an inert atmosphere for sensitive applications.[6]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][11][12]

-

Store at temperatures between 0-8°C for long-term stability.[2][4][13]

-

Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[6][11][12]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following diagram outlines the recommended PPE workflow.

Caption: Recommended Personal Protective Equipment Workflow.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following diagram illustrates the first aid response for different routes of exposure.

Caption: First Aid Measures for Different Exposure Routes.

Fire-Fighting and Spill Response

Proper procedures must be followed in the event of a fire or spill to mitigate the risks.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[8] For larger fires, water spray, carbon dioxide (CO2), or Halon extinguishers can be used.[14][15]

-

Specific Hazards: Gives off irritating or toxic fumes (such as nitrogen oxides and carbon monoxide) in a fire.[6][12][15] Vapors may form explosive mixtures with air.[11][15]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8][12]

Spill Response:

The following decision tree outlines the general procedure for responding to a spill of this compound.

Caption: General Spill Response Workflow.

Toxicological Information

Detailed toxicological data for this compound is not extensively available in the public domain. The hazard classifications are primarily based on data from similar compounds and computational toxicology models.

| Exposure Route | Effect | Classification |

| Oral | Harmful if swallowed. | Acute Toxicity, Category 4[1] |

| Dermal | Causes skin irritation or severe burns. | Skin Irritation/Corrosion, Category 2 or 1B[1][2] |

| Eye | Causes serious eye irritation or damage. | Serious Eye Damage/Irritation, Category 2A or 1[1][2] |

Experimental Protocols:

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to determine the toxicological properties of chemicals. For instance:

-

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method).

-

Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Eye Irritation/Damage: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

These protocols involve the application of the substance to animal models under controlled conditions and subsequent observation for signs of toxicity or irritation.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[9][11] It is recommended to use a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[3]

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential hazards. By understanding its properties and adhering to the safety protocols outlined in this guide, researchers and scientists can minimize risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information before handling this compound.

References

- 1. (R)-1-(4-Pyridyl)ethylamine | 45682-36-8 [sigmaaldrich.com]

- 2. (S)-1-(4-Pyridyl)ethylamine | 27854-96-2 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-1-(4-Pyridyl)ethylamine | C7H10N2 | CID 1084922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. 45682-36-8|(R)-1-(4-Pyridyl)ethylamine|BLD Pharm [bldpharm.com]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. ICSC 1482 - ETHYLAMINE (50-70% aqueous solution) [inchem.org]

Stability of 1-(4-Pyridyl)ethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)ethylamine is a key building block in the synthesis of various pharmaceutical compounds, making a thorough understanding of its stability profile essential for drug development, formulation, and regulatory compliance. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The information presented herein is critical for establishing appropriate storage conditions, predicting shelf-life, and developing robust, stability-indicating analytical methods. This document details experimental protocols for forced degradation studies and presents illustrative data to guide researchers in their stability assessments.

Stability Profile of this compound

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule. The following sections detail the expected stability of this compound under different stress conditions.

Hydrolytic Stability

This compound is anticipated to be susceptible to degradation under acidic and basic conditions, with the rate of hydrolysis being dependent on pH and temperature. The ethylamine side chain and the pyridine ring are the most likely sites of hydrolytic attack.

Oxidative Stability

Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the degradation of this compound. The primary site of oxidation is expected to be the nitrogen atom of the pyridine ring, potentially forming the corresponding N-oxide. The ethylamine group may also be susceptible to oxidation.

Photostability

Pyridyl compounds can be sensitive to light. Exposure to UV and visible light may induce photodegradation of this compound, potentially leading to complex degradation pathways including ring opening and the formation of various photoproducts.

Thermal Stability

This compound is expected to be relatively stable at ambient temperatures. However, exposure to elevated temperatures can accelerate degradation processes, the extent of which would depend on the temperature and duration of exposure.

Quantitative Stability Data

Due to the limited availability of public-domain quantitative stability data specifically for this compound, the following tables present illustrative data based on the known stability of the closely related compound, 4-aminopyridine, and typical results from forced degradation studies of similar pharmaceutical intermediates. It is crucial to note that this data is for exemplary purposes and actual stability should be determined experimentally.

Table 1: Illustrative Hydrolytic Degradation of this compound

| Condition | Temperature (°C) | Time (hours) | % Degradation (Illustrative) |

| 0.1 M HCl | 60 | 24 | 12% |

| Water | 60 | 24 | < 2% |

| 0.1 M NaOH | 60 | 24 | 15% |

Table 2: Illustrative Oxidative Degradation of this compound

| Condition | Temperature (°C) | Time (hours) | % Degradation (Illustrative) |

| 3% H₂O₂ | 25 | 24 | 25% |

Table 3: Illustrative Photostability of this compound (Solid State)

| Light Source | Intensity | Time (hours) | % Degradation (Illustrative) |

| UV Lamp (254 nm) | - | 24 | 8% |

| Visible Light | 1.2 million lux hours | - | 5% |

Table 4: Illustrative Thermal Degradation of this compound (Solid State)

| Temperature (°C) | Time (days) | % Degradation (Illustrative) |

| 80 | 7 | 10% |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

General Procedure for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). Aliquots of this stock solution are then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.

Analytical Method

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify this compound from its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm) or MS detection.

-

Injection Volume: 10 µL.

The method must be validated to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its major degradants.

Hydrolytic Degradation

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M sodium hydroxide and dilute to a suitable concentration with the mobile phase for analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M hydrochloric acid and dilute to a suitable concentration with the mobile phase for analysis.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Heat the mixture at 60°C for 24 hours. After cooling, dilute to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a suitable concentration with the mobile phase for analysis.

Photolytic Degradation

-

Solid-State: Spread a thin layer of solid this compound in a shallow, transparent dish. Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Solution State: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) in a quartz cuvette. Expose the solution to the same light conditions as the solid-state sample. A control solution should be kept in the dark.

Thermal Degradation

Place a known quantity of solid this compound in a controlled temperature chamber (e.g., oven) at 80°C for 7 days. A control sample should be stored at ambient temperature. After the exposure period, dissolve the samples in a suitable solvent and analyze.

Visualizations

The following diagrams illustrate the workflow for stability testing and a potential degradation pathway.

Caption: Workflow for forced degradation studies of this compound.

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. While the provided quantitative data is illustrative, the detailed experimental protocols offer a solid foundation for conducting comprehensive forced degradation studies. A thorough investigation of the stability of this compound is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate. It is strongly recommended that researchers perform their own stability studies to generate specific data for their particular drug substance and formulations.

An In-depth Technical Guide to the Structural Isomers of 1-(4-Pyridyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the structural isomers related to 1-(4-Pyridyl)ethylamine, a key scaffold in medicinal chemistry. It details their physicochemical properties, synthesis, and biological significance, offering a comparative analysis critical for drug design and development. Pyridine derivatives are foundational in pharmaceuticals, known to possess a wide range of biological activities including antitumor, antiviral, and anti-inflammatory properties.[1] Understanding the distinct characteristics of each isomer is paramount, as subtle structural changes can lead to significant differences in biological activity, pharmacokinetics, and toxicity.[2]

Isomerism in the Pyridylethylamine Framework

The molecular formula C₇H₁₀N₂ encompasses several structural isomers of pyridylethylamine. These isomers can be broadly categorized based on the substitution pattern on the pyridine ring and the arrangement of the ethylamine side chain. The primary focus, this compound, is a chiral molecule, existing as a pair of enantiomers due to the stereocenter at the first carbon of the ethyl group.

The key structural isomers include:

-

Positional Isomers (Ethylamine on Pyridine Ring): Variation in the attachment point of the 1-aminoethyl group to the pyridine ring (positions 2, 3, or 4).

-

Positional Isomers (Amine on Ethyl Chain): Variation in the position of the amine group on the ethyl side chain (position 1 or 2).

-

Functional Group Isomers (Aminomethylpyridines): Isomers with the formula C₆H₈N₂ where an aminomethyl group is attached to the pyridine ring. While not ethylamine derivatives, they are closely related structural isomers and are included for a comprehensive comparison.

-

Enantiomers: For chiral isomers like this compound, the non-superimposable mirror-image forms ((R) and (S)).

Physicochemical Properties

The physicochemical properties of these isomers vary significantly, impacting their solubility, stability, and interaction with biological targets. A summary of key quantitative data is presented below for direct comparison.

Table 1: Properties of 1-(Pyridyl)ethylamine and 2-(Pyridyl)ethylamine Isomers (C₇H₁₀N₂)

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

|---|---|---|---|---|---|

| This compound | 45682-36-8 ((R)-isomer)[3][4] | 122.17[3][5] | N/A | N/A | N/A |

| 1-(3-Pyridyl)ethylamine | 56129-55-6[6][7][8] | 122.17[7][8] | 118-120 (14 Torr)[6][9] | 1.014[6][9] | N/A |

| 1-(2-Pyridyl)ethylamine | 42088-91-5[10][11] | 122.17[10][11] | N/A | N/A | N/A |

| 2-(4-Pyridyl)ethylamine | 5344-27-4 | 122.17 | N/A | N/A | N/A |

| 2-(3-Pyridyl)ethylamine | 20173-24-4[12] | 122.17[12] | 119-120 (19 mmHg)[12] | 1.04[12] | 1.5518[12] |

| 2-(2-Pyridyl)ethylamine | 2706-56-1[13] | 122.17 | 92-93 (12 mmHg)[13] | 1.021[13] | 1.536[13] |

Table 2: Properties of Aminomethylpyridine Isomers (C₆H₈N₂)

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

|---|---|---|---|---|---|---|

| 4-(Aminomethyl)pyridine | 3731-53-1[14][15] | 108.14[14][15] | -8[15][16][17] | 230[15][16][17] | 1.065[15][16][17] | 1.552[15][17] |

| 3-(Aminomethyl)pyridine | 3731-52-0[18][19] | 108.14[19] | -21[18][20] | 226[20] | 1.062[18][20] | 1.551[18][20] |

| 2-(Aminomethyl)pyridine | 3731-51-9[21][22] | 108.14[21][22] | -20[22] | 202-204[22] | 1.049[22][23] | 1.545[22] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the synthesis and analysis of these isomers.

A common route for the synthesis of 1-(pyridyl)ethylamines is the reductive amination of the corresponding acetylpyridine. The following protocol is adapted from a demonstrated synthesis of 1-(3-Pyridyl)ethylamine.[9]

Methodology:

-

Oxime Formation: 3-Acetylpyridine (4.1 mmol), potassium carbonate (12.3 mmol), and hydroxylamine hydrochloride (5 mmol) are mixed in methanol (10 mL). The reaction is stirred for 16 hours at room temperature.

-

Filtration: Upon completion, the mixture is filtered to remove solid residues, and the filtrate is collected.

-

Reduction: Zinc powder (21 mmol) and ammonium chloride (21 mmol) are added to the filtrate. The suspension is stirred for 24 hours at room temperature to reduce the oxime to the primary amine.

-

Work-up and Isolation: Water (10 mL) is added to the reaction mixture, and it is filtered again. The filtrate is concentrated under reduced pressure and dried to yield the 1-(3-pyridyl)ethylamine product.[9]

The separation of enantiomers is a critical step for evaluating the stereospecific activity of chiral drugs.[24] The most common method is the formation of diastereomeric salts using a chiral resolving agent, followed by separation via fractional crystallization.[24][25]

General Protocol:

-

Salt Formation: The racemic amine (e.g., rac-1-(4-Pyridyl)ethylamine) is dissolved in a suitable solvent (e.g., ethanol, methanol). An equimolar amount of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid) is added to the solution.

-

Crystallization: The solution is allowed to cool slowly, or the solvent is partially evaporated to induce crystallization. One diastereomeric salt will typically be less soluble and precipitate out of the solution first.

-

Separation: The crystallized diastereomeric salt is separated by filtration. The process may be repeated (recrystallization) to improve diastereomeric purity.

-

Liberation of Enantiomer: The purified diastereomeric salt is treated with a base (e.g., NaOH, NaHCO₃) to neutralize the chiral acid and liberate the free enantiomerically pure amine. The amine is then extracted with an organic solvent.

-

Recovery of Second Enantiomer: The mother liquor from the initial crystallization, which is now enriched in the other diastereomer, is treated similarly with a base to recover the second enantiomer.

Biological Activity and Applications

The position of the nitrogen atom in the pyridine ring and the structure of the side chain are critical determinants of biological activity.

-

2-(2-Pyridyl)ethylamine: This isomer is a well-known selective histamine H₁ receptor agonist.[26] Its structure mimics histamine, allowing it to bind and activate this receptor subtype, making it a valuable tool for pharmacological research into histamine signaling pathways.

-

2-(Aminomethyl)pyridine: This compound serves as a versatile synthesis reagent. It is used in the preparation of PPD analogues and certain 5-nitro-2-furancarboxylamides that have shown potent activity against trypanosomiasis.[21][22]

-

3-(Aminomethyl)pyridine: This isomer is noted for its application as a rubefacient.[18][20] It is also used in the preparation of various metal complexes for stereochemical and thermogravimetric studies.[18]

-

4-(Aminomethyl)pyridine: This isomer is a key intermediate in the synthesis of pharmaceuticals, including the targeted cancer therapies Apatinib and Opaganib.[27] It is also used as a ligand in the synthesis of biomimetic catalysts.[17]

The diverse biological profiles of these closely related isomers underscore the importance of structure-activity relationship (SAR) studies. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor, combined with the basicity of the ethylamine side chain, provides a pharmacophore that can be finely tuned by altering the isomeric form. The antiproliferative activity of pyridine derivatives, for example, can be enhanced by the presence and position of -NH₂ groups.[1]

Conclusion

The structural isomers of this compound represent a diverse set of chemical entities with distinct properties and applications. From chiral building blocks for asymmetric synthesis to specific receptor agonists and precursors for anticancer drugs, the isomeric form dictates the molecule's function. This guide highlights the significant variations in physicochemical properties and biological roles that arise from subtle changes in molecular architecture. For researchers in drug development, a thorough understanding and precise control of isomerism within this scaffold are essential for the rational design of novel therapeutics.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. (R)-1-(4-Pyridyl)ethylamine | C7H10N2 | CID 1084922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 45682-36-8|(R)-1-(4-Pyridyl)ethylamine|BLD Pharm [bldpharm.com]

- 5. (S)-1-(4-Pyridyl)ethylamine | C7H10N2 | CID 1084921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]